2,4,7-Trichloroquinoline 2,4,7-Trichloroquinoline
Brand Name: Vulcanchem
CAS No.: 1677-49-2
VCID: VC21296265
InChI: InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
SMILES: C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl
Molecular Formula: C9H4Cl3N
Molecular Weight: 232.5 g/mol

2,4,7-Trichloroquinoline

CAS No.: 1677-49-2

Cat. No.: VC21296265

Molecular Formula: C9H4Cl3N

Molecular Weight: 232.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,7-Trichloroquinoline - 1677-49-2

Specification

CAS No. 1677-49-2
Molecular Formula C9H4Cl3N
Molecular Weight 232.5 g/mol
IUPAC Name 2,4,7-trichloroquinoline
Standard InChI InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
Standard InChI Key NIESTINBJGQKPB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl

Introduction

Structural and Nomenclatural Context

Quinoline derivatives are heterocyclic compounds with a benzene ring fused to a pyridine ring. The numbering system places the nitrogen atom at position 1, with substituents assigned positions based on their relative positions to this atom. For example:

  • 4,7-Dichloroquinoline: Chlorine atoms at positions 4 (pyridine ring) and 7 (benzene ring).

  • 2,4-Dichloroquinoline: Chlorine atoms at positions 2 (benzene ring) and 4 (pyridine ring).

  • 2,4,7-Trichloroquinoline (hypothetical): An additional chlorine at position 7.

Key Observation: The absence of 2,4,7-Trichloroquinoline in peer-reviewed literature or chemical databases suggests either limited synthesis efforts, niche applications, or potential nomenclatural errors.

Synthesis and Reactivity of Related Dichloroquinolines

4,7-Dichloroquinoline

Synthesis Methodologies:

  • One-Pot Condensation:

    • Starting with m-chloroaniline, diethyl malonate, and triethyl orthoformate, the reaction proceeds under anhydrous FeCl₃ catalysis to form intermediates. Subsequent cyclization and hydrolysis yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which undergoes decarboxylation and chlorination to produce 4,7-dichloroquinoline .

    • Advantages: Simplified steps, reduced purification requirements, and cost-effective raw materials .

  • Industrial Applications:

    • A critical intermediate in antimalarial drug synthesis (e.g., chloroquine, hydroxychloroquine) .

    • Reactivity: The chlorine at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 7, enabling selective derivatization .

Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₅Cl₂N
Molecular Weight198.05 g/mol
Enthalpy of Sublimation89.5 ± 2.3 kJ/mol

2,4-Dichloroquinoline

Synthesis and Applications:

  • Synthetic Routes: Microwave-assisted synthesis reduces reaction times and solvent usage compared to traditional methods.

  • Biological Activity:

    • Anticancer Potential: Derivatives exhibit cytotoxic activity, though specific mechanisms remain under investigation.

    • Enzyme Inhibition: Modest inhibition of cyclooxygenases (COX-1/COX-2), suggesting anti-inflammatory properties.

Reactivity:

  • Nucleophilic Substitution: Chlorine atoms at positions 2 and 4 are replaceable by amines or thiols under basic conditions (e.g., K₂CO₃/DMF).

Hypothetical Properties of 2,4,7-Trichloroquinoline

While no experimental data exists for 2,4,7-Trichloroquinoline, its properties can be inferred from structurally related compounds:

PropertyHypothetical Value/BehaviorBasis
ReactivityIncreased electrophilicity at C-7Electron-withdrawing Cl at C-7 enhances aromatic ring reactivity
SolubilityReduced compared to dichloro analogsAdditional Cl increases hydrophobicity
Biological ActivityEnhanced cytotoxicity or target specificityIncreased chlorine density may alter binding interactions

Challenges in Synthesis and Characterization

Analytical Limitations

  • Spectroscopic Challenges: Overlapping signals in NMR or IR spectra due to multiple chlorine substituents could complicate structural elucidation.

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